2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
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Overview
Description
2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with a chlorine atom and an ethanol group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol and similar triazole compounds is the heme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a major steroid in fungal membranes .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450 . This interaction inhibits the 14α-demethylation of lanosterol, thereby blocking the biosynthesis of ergosterol .
Biochemical Pathways
The inhibition of ergosterol biosynthesis disrupts the integrity of the fungal cell membrane. Ergosterol is a vital component of fungal cell membranes, and its absence leads to the accumulation of 14-α-methyl sterols, causing disruption of the membrane structure and function .
Pharmacokinetics
The compound’s ability to form hydrogen bonds due to the presence of the triazole ring and other functional groups may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the disruption of the fungal cell membrane, leading to the inhibition of fungal growth. This is due to the accumulation of 14-α-methyl sterols in the membrane, which alters its structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol typically involves the reaction of 3-chloro-1H-1,2,4-triazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-chloro-1H-1,2,4-triazole} + \text{ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetaldehyde or 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetic acid.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure but without the chlorine and ethanol substituents.
3-chloro-1H-1,2,4-triazole: Similar to 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol but lacks the ethanol group.
2-(1H-1,2,4-triazol-1-yl)ethanol: Similar to this compound but without the chlorine atom.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the ethanol group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLQIZALKFJSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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